1-Methanesulfonylpyrrolidin-3-amine hydrochloride molecular structure
1-Methanesulfonylpyrrolidin-3-amine hydrochloride molecular structure
An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, while the methanesulfonamide group is a key functional moiety for modulating physicochemical properties.[1] This document delves into the molecule's core structure, outlines a logical synthetic strategy, details the analytical techniques for structural elucidation, and discusses its applications as a versatile building block. The content is structured to provide both foundational knowledge and practical insights for scientists engaged in the design and synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
Core Structural Analysis
1-Methanesulfonylpyrrolidin-3-amine hydrochloride is characterized by a saturated, five-membered nitrogen-containing ring (a pyrrolidine). Its key features are:
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Pyrrolidine Ring: A non-aromatic heterocycle that provides a rigid, three-dimensional scaffold, which is a common feature in pharmacologically active compounds.[1]
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Methanesulfonyl Group: Attached to the nitrogen atom at position 1, this CH₃SO₂- group acts as a stable, non-basic sulfonamide. It is an important bioisostere for other functional groups and can enhance aqueous solubility and metabolic stability.
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Primary Amine: Located at position 3 of the pyrrolidine ring, this -NH₂ group is a key functional handle. Under physiological conditions, it is basic and readily protonated.
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Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, where the primary amine at position 3 is protonated to form an ammonium cation (-NH₃⁺), with a chloride anion (Cl⁻) as the counter-ion. This salt form typically enhances stability and water solubility.
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Chirality: The carbon atom at position 3 is a chiral center. Therefore, the compound can exist as (S) and (R) enantiomers. The (S)-enantiomer is specifically identified by CAS number 651056-84-7.[2][3]
Physicochemical Data
The key quantitative data for the (S)-enantiomer of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (3S)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride | [2] |
| CAS Number | 651056-84-7 | [2][3] |
| Molecular Formula | C₅H₁₃ClN₂O₂S | [2][3] |
| Molecular Weight | 200.69 g/mol | [2][3] |
| Appearance | Typically a white solid | [4] |
| Storage | Inert atmosphere, 2-8°C | [3] |
| SMILES | N[C@@H]1CN(S(=O)(C)=O)CC1.[H]Cl | [3] |
Rationale and Strategy for Synthesis
The Role of the Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a cornerstone in medicinal chemistry, present in over 20 drugs approved by the FDA.[1] Its prevalence stems from its ability to introduce conformational rigidity and a defined three-dimensional vector for substituents, which is crucial for precise interaction with biological targets. Furthermore, its saturated nature often imparts favorable pharmacokinetic properties compared to aromatic counterparts.
Retrosynthetic Analysis
A logical synthetic approach involves disconnecting the target molecule at its key functional group linkages. The primary disconnections are at the N-S bond of the sulfonamide and the C-N bond of the amine. A plausible retrosynthesis starts from a commercially available chiral precursor like (S)-3-hydroxypyrrolidine to ensure stereochemical control.
Proposed Synthetic Protocol
This protocol is a representative, field-proven workflow derived from analogous syntheses of chiral 3-aminopyrrolidines.[5] It ensures high fidelity through the use of protecting groups and stereospecific reactions.
Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine
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Rationale: The secondary amine of the starting material is more nucleophilic than the hydroxyl group. Protecting it with a tert-butyloxycarbonyl (Boc) group prevents it from reacting with the methanesulfonyl chloride in the subsequent step.
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Procedure:
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Dissolve (S)-3-hydroxypyrrolidine in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine (TEA) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Work up the reaction by washing with aqueous acid and base, then purify by column chromatography to yield (S)-1-Boc-3-hydroxypyrrolidine.
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Step 2: Sulfonylation of the Hydroxyl Group
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Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate or tosylate creates an excellent leaving group for the subsequent nucleophilic substitution.
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Procedure:
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Dissolve the Boc-protected alcohol in DCM and cool to 0°C.
-
Add methanesulfonyl chloride (MsCl) and TEA.
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Stir at 0°C for 2-4 hours until TLC analysis indicates completion.
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Quench the reaction and extract the product.
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Step 3: Azide Substitution (Sₙ2 Reaction)
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Rationale: Introducing an azide via an Sₙ2 reaction with sodium azide (NaN₃) inverts the stereochemistry at the C3 position. This is a reliable method for converting an alcohol to an amine with inversion of configuration.
-
Procedure:
-
Dissolve the mesylated intermediate in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide and heat the mixture (e.g., to 80°C) for several hours.
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Monitor the reaction by TLC. Upon completion, cool, dilute with water, and extract the azide product.
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Step 4: N-Boc Deprotection and N-Methanesulfonylation
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Rationale: The Boc group must be removed to free the ring nitrogen for the final sulfonylation step.
-
Procedure:
-
Treat the azide intermediate with a strong acid like trifluoroacetic acid (TFA) in DCM to remove the Boc group.
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After removal, neutralize the resulting amine salt and react it with methanesulfonyl chloride in the presence of a base to form (R)-1-methanesulfonyl-3-azidopyrrolidine.
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Step 5: Reduction of Azide and Hydrochloride Salt Formation
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Rationale: The azide group is cleanly reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (Staudinger reaction).[5] The final step involves forming the hydrochloride salt for improved stability.
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Procedure:
-
Dissolve the azide in a solvent like methanol or ethyl acetate.
-
Perform catalytic hydrogenation using 10% Palladium on carbon under a hydrogen atmosphere.
-
After the reaction is complete (monitored by IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹), filter the catalyst.
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Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the final product, 1-Methanesulfonylpyrrolidin-3-amine hydrochloride.
-
Filter and dry the solid product.
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Structural Elucidation and Analytical Validation
Confirming the molecular structure is a self-validating process that relies on the convergence of data from multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum: The chemical shifts are influenced by adjacent electron-withdrawing groups (sulfonamide, ammonium).
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -SO₂CH₃ | ~2.9-3.1 | Singlet (s) | 3H | Methyl group adjacent to electron-withdrawing SO₂. |
| Ring CH₂ (C2, C5) | ~3.2-3.8 | Multiplet (m) | 4H | Protons on carbons adjacent to the sulfonamide nitrogen. |
| Ring CH₂ (C4) | ~2.0-2.5 | Multiplet (m) | 2H | Protons on carbon adjacent to the chiral center. |
| Ring CH (C3) | ~3.9-4.2 | Multiplet (m) | 1H | Methine proton deshielded by the adjacent ammonium group. |
| -NH₃ ⁺ | ~8.0-9.0 | Broad singlet (br s) | 3H | Protons on nitrogen, often broad due to exchange and quadrupole effects. |
Predicted ¹³C NMR Spectrum:
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-SO₂CH₃: ~35-40 ppm
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Pyrrolidine Carbons (C2, C4, C5): ~45-60 ppm
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Pyrrolidine Carbon (C3): ~50-55 ppm (carbon attached to the amine)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the connectivity of atoms.
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Expected Molecular Ion: In Electrospray Ionization (ESI+), the expected parent ion would be the molecular cation [M+H]⁺ at m/z ≈ 165.08, corresponding to the free base form (C₅H₁₂N₂O₂S).
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Key Fragmentation Patterns: The stability of the pyrrolidine ring and the strength of the N-S bond would dictate fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| N-H (Ammonium) | 3100-2800 (broad) | Stretch |
| C-H (Aliphatic) | 2980-2850 | Stretch |
| S=O (Sulfonamide) | 1350-1320 and 1160-1140 | Asymmetric & Symmetric Stretch |
| C-N | 1250-1020 | Stretch |
Applications in Medicinal Chemistry and Drug Development
A Versatile Building Block
The primary amine at the C3 position is the molecule's most significant feature for synthetic diversification. It serves as a potent nucleophile, enabling a wide array of reactions:
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Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amide libraries.
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Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.
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Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
This versatility allows for the rapid generation of diverse compound libraries for high-throughput screening against various biological targets.
The Methanesulfonamide Group as a Bioisostere
The methanesulfonamide moiety is a common feature in modern drug design.[6] It is often used as a bioisosteric replacement for other groups (like carboxylic acids or phenols) to:
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Improve Metabolic Stability: It is generally resistant to metabolic degradation.
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Enhance Solubility: The polar nature of the SO₂ group can improve aqueous solubility.
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Modulate Acidity/Basicity: It is a non-ionizable group, which can be advantageous for membrane permeability compared to ionizable alternatives.
Novel derivatives bearing the methanesulfonamide moiety have been successfully synthesized and screened for activities such as selective COX-2 inhibition.[6]
References
-
Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available from: [Link]
- Google Patents. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
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Scribd. Methylamine Hydrochloride Synthesis. Available from: [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. Available from: [Link]
- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
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National Center for Biotechnology Information. Prodrugs for Amines. Available from: [Link]
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Chemsrc. 3-(METHYLSULFONYL)PROPAN-1-AMINE HYDROCHLORIDE. Available from: [Link]
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PubChem. Methylamine hydrochloride. Available from: [Link]
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PubMed. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Available from: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. labsolu.ca [labsolu.ca]
- 3. 651056-84-7|(S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) | 1215368-15-2 [chemicalbook.com]
- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 6. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
